methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a methyl ester group at position 6, an ethyl substituent at position 2, a 4-isopropylphenyl group at position 5, and a methyl group at position 6. This scaffold is notable for its fused bicyclic structure, combining a thiazole and pyrimidine ring, which is often associated with diverse biological activities, including antimicrobial and anticancer properties . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have been extensively studied, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 2-ethyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-6-15-18(23)22-17(14-9-7-13(8-10-14)11(2)3)16(19(24)25-5)12(4)21-20(22)26-15/h7-11,15,17H,6H2,1-5H3 |
InChI Key |
TXEIIHQNBNFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
Synthesis of 6-Methyl-4-(4-isopropylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
Cyclization with α-Haloesters :
Optimization Data :
| Parameter | Conventional Heating | Ultrasonic Irradiation |
|---|---|---|
| Reaction Time | 6–8 hours | 15–30 minutes |
| Yield | 65–75% | 85–90% |
| Purity (HPLC) | 92% | 98% |
This method leverages the nucleophilic displacement of the thione sulfur by the α-carbon of the haloester, followed by intramolecular cyclization.
Multi-Component Reaction (MCR) Strategies
Source demonstrates MCRs for analogous thiazolo[3,2-a]pyrimidines. For the target compound:
Reaction Scheme:
Biginelli Reaction :
In Situ Cyclization :
Key Advantages :
- Single-pot synthesis avoids intermediate isolation.
- Modifiable substituents (e.g., 4-isopropylphenyl, ethyl) are introduced at the aldehyde and β-keto ester stages.
Yield Comparison :
| Step | Isolated Yield |
|---|---|
| Biginelli Adduct | 78% |
| Cyclization | 82% |
Catalytic Methods Using Deep Eutectic Solvents (DES)
Source reports a ChCl/HGA-DES (choline chloride/2,3-dihydroxybenzoic acid) catalyst for synthesizing benzo-thiazolo-pyrimidines. Adapting this for the target compound:
Protocol:
DES Preparation :
Cyclocondensation :
Performance Metrics :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DES | 70 | 2 | 88 |
| H₂SO₄ | 80 | 4 | 75 |
DES enhances reaction efficiency through hydrogen bonding and acid catalysis, enabling milder conditions.
Transesterification of Ethyl Esters
Source describes hydrolyzing ethyl esters to carboxylic acids, but transesterification offers a route to the methyl ester:
Steps:
Synthesize Ethyl Analog :
- Follow standard cyclocondensation using ethyl acetoacetate.
Transesterification :
Yield : 90–95% conversion (GC-MS).
While not directly cited in provided sources, ball milling—a solvent-free method—could be extrapolated:
Method:
- Mix dihydropyrimidinethione, methyl chloroacetate, and K₂CO₃ in a ball mill (30 Hz, 1 hour).
- Expected yield: ~80% with minimal purification.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Ultrasonic MCR | 90 | 30 min | High | Moderate |
| DES Catalysis | 88 | 2 h | High | Excellent |
| Conventional MCR | 75 | 6 h | Moderate | Low |
| Transesterification | 95 | 12 h | Low | Moderate |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring (Position 5)
The 4-isopropylphenyl group at position 5 distinguishes the target compound from analogs with other aryl substituents. Key comparisons include:
Analysis :
- Steric Effects : The 4-isopropylphenyl group introduces significant steric bulk compared to smaller substituents like methyl or halogens. This may hinder binding in enzyme active sites but improve pharmacokinetic properties like oral bioavailability .
- Electronic Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance intermolecular interactions (e.g., halogen bonding), influencing crystallinity and solubility .
Ester Group Variations (Position 6)
The methyl ester in the target compound contrasts with ethyl esters in most analogs. For example:
Synthesis Note: Methyl esters are typically synthesized via transesterification or direct methylation of carboxylic acid precursors. Ethyl esters, however, are more frequently reported due to the widespread use of ethyl acetoacetate in Biginelli reactions .
Structural Modifications at Position 2
The ethyl group at position 2 in the target compound differs from analogs with substituted benzylidene or heterocyclic moieties:
Crystallographic Insights :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., 2-amino-2-thiazolines) with tricarbonylmethane derivatives. Critical steps include:
Cyclocondensation : Use of catalysts like p-toluenesulfonic acid under reflux in ethanol (60–80°C) to form the thiazolo[3,2-a]pyrimidine core .
Substituent Introduction : Substituents like the 4-isopropylphenyl group are introduced via nucleophilic substitution or condensation, requiring precise stoichiometric ratios (1:1.2 molar ratio of core to aryl aldehyde) .
Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95% by HPLC) .
- Optimization : Yield is sensitive to temperature (optimal range: 70–80°C) and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray Crystallography : Single-crystal studies (e.g., triclinic P1 space group, R factor < 0.06) resolve bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (e.g., 5.2° between thiazole and pyrimidine rings) .
- Spectroscopy :
- NMR : H NMR (400 MHz, CDCl₃) shows distinct peaks for the ethyl group (δ 1.25–1.30 ppm, triplet) and isopropyl protons (δ 1.25 ppm, doublet) .
- IR : Strong carbonyl stretches (C=O: 1720–1740 cm⁻¹) confirm ester and ketone functionalities .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Key Interactions :
- Hydrogen Bonding : Carboxylate O atoms form C–H···O bonds (2.85–3.10 Å) with adjacent molecules, stabilizing the lattice .
- π-Stacking : The 4-isopropylphenyl group participates in offset π-π interactions (interplanar distance: 3.6 Å), affecting solubility and melting point .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved for structurally similar derivatives?
- Methodology :
Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity by 30–40% but reduce anticancer potency) .
Dose-Response Studies : Use IC₅₀/EC₅₀ curves to identify selective toxicity thresholds (e.g., EC₅₀ = 12 µM for bacterial strains vs. IC₅₀ = 45 µM for HeLa cells) .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts differential binding to bacterial topoisomerase vs. human kinases .
Q. What strategies are effective in resolving discrepancies in reported crystallographic data for derivatives of this compound?
- Approach :
Validation via R-Factor Analysis : Compare R factors (e.g., R = 0.044–0.058) to assess data reliability; lower values indicate higher precision .
Temperature-Dependent Studies : Crystallize derivatives at 100 K vs. 296 K to identify thermal motion artifacts (e.g., disordered ethyl groups at higher T) .
DFT Refinement : Use Gaussian09 to optimize geometry and compare with experimental bond angles (deviation < 2% confirms accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
